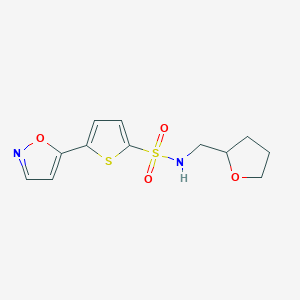![molecular formula C10H21N3O3S B5974771 1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties. DMAP is a white crystalline powder that is soluble in polar solvents and is widely used in organic synthesis as a catalyst.
作用机制
DMAP acts as a nucleophilic catalyst in organic synthesis, which means that it increases the rate of the reaction by accepting a pair of electrons. It also acts as a base catalyst, which means that it increases the rate of the reaction by accepting a proton. DMAP has a unique structure that allows it to participate in various chemical reactions, including acylation, alkylation, and esterification.
Biochemical and Physiological Effects
DMAP has no known biochemical or physiological effects on humans. It is considered to be a non-toxic compound and is not classified as a hazardous substance. However, DMAP can cause skin and eye irritation if it comes into contact with these areas.
实验室实验的优点和局限性
DMAP has several advantages as a catalyst in lab experiments. It is a highly effective catalyst that can increase the rate of the reaction significantly. It is also a versatile catalyst that can be used in various chemical reactions. Furthermore, DMAP is relatively inexpensive and readily available.
However, DMAP has some limitations in lab experiments. It is highly reactive and can cause unwanted side reactions if not used properly. It is also sensitive to moisture and air, which can affect its catalytic activity. Therefore, it must be stored and handled carefully.
未来方向
DMAP has several potential future directions. One direction is the development of new methods for the synthesis of DMAP. Another direction is the exploration of new applications for DMAP in organic synthesis and pharmaceuticals. Furthermore, DMAP can be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, DMAP can be used in the development of new catalysts that are more efficient and selective than existing catalysts.
Conclusion
In conclusion, DMAP is a versatile and highly effective catalyst that has been extensively used in organic synthesis. It has several advantages and limitations in lab experiments and has no known biochemical or physiological effects on humans. DMAP has several potential future directions, including the development of new methods for synthesis and the exploration of new applications in organic synthesis, pharmaceuticals, and materials science.
合成方法
DMAP can be synthesized through various methods, including the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroformate. Another method involves the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroacetate. These methods are efficient and yield high-quality DMAP.
科学研究应用
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is used in the synthesis of various compounds, including esters, amides, and peptides. DMAP is also used in the production of pharmaceuticals, agrochemicals, and polymers. Furthermore, DMAP is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-4-11-10(14)9-6-5-7-13(8-9)17(15,16)12(2)3/h9H,4-8H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVFJBEBBHHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)